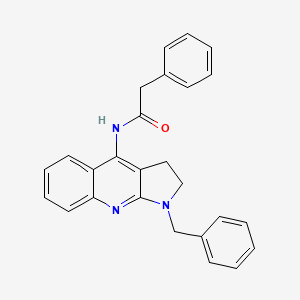
PGP-4008
Overview
Description
PGP-4008, also known as N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, is a selective and potent inhibitor of P-glycoprotein. P-glycoprotein is a membrane-bound efflux pump that plays a significant role in multidrug resistance in tumor cells. By inhibiting P-glycoprotein, this compound enhances the efficacy of chemotherapeutic agents like doxorubicin, making it a valuable compound in cancer research .
Mechanism of Action
Target of Action
PGP-4008 is a selective and potent inhibitor of P-glycoprotein (Pgp) . P-glycoprotein is an efflux transporter that plays a significant role in drug absorption and disposition .
Mode of Action
This compound effectively reverses Pgp mediated drug resistance in NCI/ADR cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the efflux transport pathway mediated by P-glycoprotein . By inhibiting Pgp, this compound can increase the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Pharmacokinetics
It’s known that modulation of p-glycoprotein-mediated transport has significant pharmacokinetic implications for pgp substrates . These alterations may occur at the systemic (blood concentrations), regional (organ or tissue concentrations), or local (intracellular concentrations) level .
Result of Action
This compound inhibits tumor growth in a murine syngeneic Pgp-mediated multiple agent resistance (MDR) solid tumor model when given in combination with Doxorubicin . It also enhances docetaxel-mediated growth inhibition and apoptosis .
Action Environment
It’s known that the efficacy of pgp inhibitors can be influenced by various factors, including the presence of other drugs and the physiological condition of the patient
Biochemical Analysis
Biochemical Properties
PGP-4008 interacts with P-glycoprotein, a type of protein that contributes to multidrug resistance in cancer cells by pumping various drugs out of the cells . The compound’s interaction with P-glycoprotein inhibits this function, thereby reversing drug resistance .
Cellular Effects
In cellular processes, this compound has been observed to have synergistic effects with doxorubicin in vivo . This suggests that the compound may enhance the efficacy of certain drugs in treating diseases like cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to P-glycoprotein, inhibiting the protein’s drug efflux function . This inhibition can lead to an increase in the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol to 5 mM and in DMSO to 50 mM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PGP-4008 involves the reaction of 1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain this compound in high purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: PGP-4008 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as amines and thiols in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize this compound to form corresponding quinoline derivatives.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce this compound to its corresponding amine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
PGP-4008 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of P-glycoprotein and its effects on drug transport and metabolism.
Biology: this compound is employed in cellular assays to investigate the role of P-glycoprotein in multidrug resistance and to screen for potential inhibitors.
Medicine: In preclinical studies, this compound is used to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux.
Industry: this compound is utilized in the development of new drug formulations and delivery systems to overcome multidrug resistance in cancer therapy
Comparison with Similar Compounds
PGP-4008 is unique in its high selectivity and potency as a P-glycoprotein inhibitor. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but with lower selectivity.
Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein but has significant side effects.
Tariquidar: A potent P-glycoprotein inhibitor with a different chemical structure but similar mechanism of action.
Compared to these compounds, this compound offers a higher degree of selectivity and potency, making it a valuable tool in research focused on overcoming multidrug resistance in cancer .
Properties
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKQBMYMKWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365565-02-2 | |
| Record name | PGP-4008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PGP-4008 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PGP-4008 and what is its mechanism of action?
A1: this compound is a substituted dihydropyrroloquinoline that acts as a selective antagonist of P-glycoprotein (P-gp). [] P-gp is a transmembrane protein that pumps various molecules, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). [] By inhibiting P-gp, this compound prevents the efflux of these drugs, increasing their intracellular accumulation and enhancing their efficacy. [, ]
Q2: How effective is this compound in overcoming P-gp mediated drug resistance?
A2: In vitro studies have shown that this compound effectively inhibits P-gp activity in several cell lines, including NCI/ADR (a P-gp overexpressing cell line). [] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs like docetaxel and doxorubicin. [, ] Notably, this compound demonstrated superior selectivity for P-gp compared to another MDR modulator, cyclosporin A, which also inhibits multidrug resistance-related protein 1 (MRP1). []
Q3: Has the efficacy of this compound been demonstrated in vivo?
A3: Yes, this compound has shown promising results in vivo. In a syngeneic murine model of P-gp mediated MDR solid tumors, this compound significantly inhibited tumor growth when administered in combination with doxorubicin. [] Furthermore, unlike cyclosporin A, this compound did not cause significant weight loss in the treated animals, indicating a potentially better safety profile. []
Q4: Are there any potential benefits of using this compound in combination with other anticancer drugs?
A4: Research suggests that combining this compound with certain anticancer drugs could be beneficial. For instance, while a study found an antagonistic growth effect when docetaxel and SN-38 (a camptothecin derivative) were used together, the addition of this compound significantly enhanced growth inhibition and apoptosis compared to the combination therapy alone. [] This highlights the potential of this compound to improve the efficacy of existing chemotherapy regimens.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


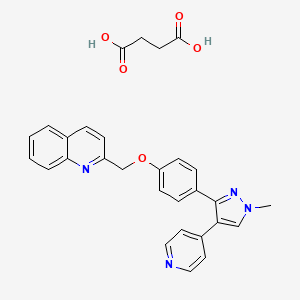
![N-[(1S)-2-[(4-fluorophenyl)methyl-methylamino]-2-oxo-1-phenylethyl]-2-[[2-(4-propan-2-yloxyphenyl)benzoyl]amino]quinoline-6-carboxamide](/img/structure/B1679673.png)
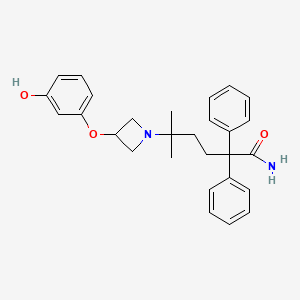
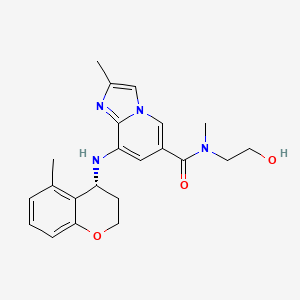
![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)
![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)
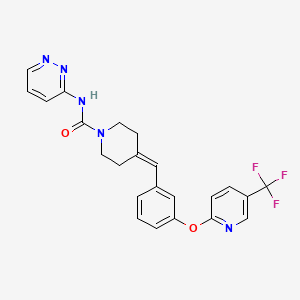
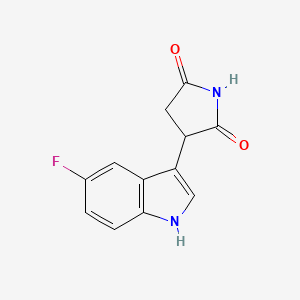
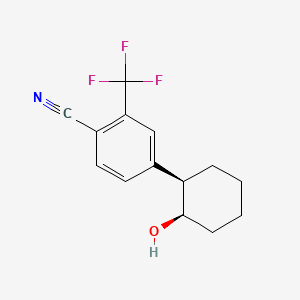

![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)
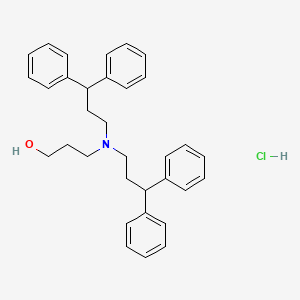
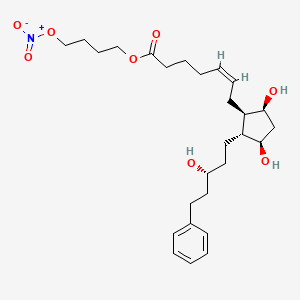
![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)
